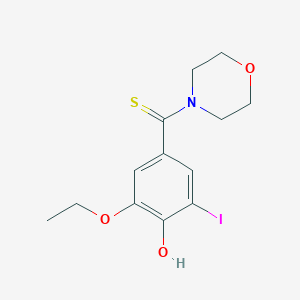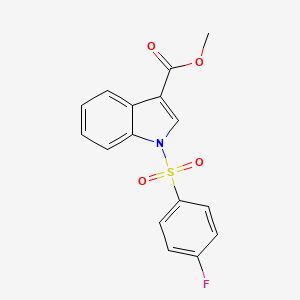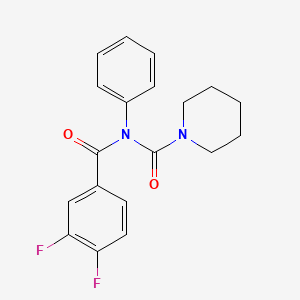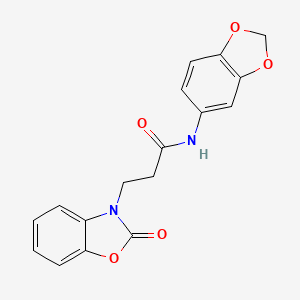
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione is an organic compound with the molecular formula C13H16INO3S This compound features a unique combination of functional groups, including an ethoxy group, a hydroxy group, an iodine atom, a morpholine ring, and a methanethione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with ethoxy, hydroxy, and iodine groups through electrophilic aromatic substitution reactions.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Formation of the methanethione moiety: The methanethione group is introduced through thiolation reactions, typically using thiolating agents such as carbon disulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the morpholine ring may interact with protein binding sites, while the iodine atom can participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Ethoxy-4-hydroxy-5-chlorophenyl)(morpholin-4-yl)methanethione: Similar structure but with a chlorine atom instead of iodine.
(3-Ethoxy-4-hydroxy-5-bromophenyl)(morpholin-4-yl)methanethione: Similar structure but with a bromine atom instead of iodine.
(3-Ethoxy-4-hydroxy-5-fluorophenyl)(morpholin-4-yl)methanethione: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different chemical reactivity and biological interactions, potentially resulting in distinct properties and applications.
Eigenschaften
IUPAC Name |
(3-ethoxy-4-hydroxy-5-iodophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3S/c1-2-18-11-8-9(7-10(14)12(11)16)13(19)15-3-5-17-6-4-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESNUJQDCAICHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)

![2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2918610.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)


![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
![5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2918624.png)

